2-Methoxy-6-methylbenzene-1-sulfonyl chloride
Description
2-Methoxy-6-methylbenzene-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a benzene ring substituted with a methoxy (-OCH₃) group at position 2 and a methyl (-CH₃) group at position 5. The sulfonyl chloride (-SO₂Cl) functional group at position 1 renders it highly reactive in nucleophilic substitution reactions, particularly in synthesizing sulfonamides or sulfonate esters.
Properties
Molecular Formula |
C8H9ClO3S |
|---|---|
Molecular Weight |
220.67 g/mol |
IUPAC Name |
2-methoxy-6-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H9ClO3S/c1-6-4-3-5-7(12-2)8(6)13(9,10)11/h3-5H,1-2H3 |
InChI Key |
FMOOXIZNAXBKGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-methylbenzene-1-sulfonyl chloride typically involves the sulfonation of 2-methoxy-6-methylbenzene (also known as o-cresol methyl ether) followed by chlorination. The reaction conditions often include the use of chlorosulfonic acid or sulfuryl chloride as sulfonating agents. The reaction is carried out under controlled temperatures to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of 2-Methoxy-6-methylbenzene-1-sulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can be substituted by other nucleophiles.
Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be replaced by other nucleophiles such as amines or alcohols.
Reduction: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and other substituted benzene derivatives.
Reduction Reactions: Products include sulfonamides and thiols.
Scientific Research Applications
2-Methoxy-6-methylbenzene-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the modification of biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Reactivity and Electronic Effects
- Electron-Donating vs. Electron-Withdrawing Groups :
- The methoxy group (-OCH₃) in 2-methoxy-6-methylbenzene-1-sulfonyl chloride is electron-donating, which reduces the electrophilicity of the sulfonyl chloride group compared to electron-withdrawing substituents like chlorine (-Cl) or fluorine (-F) . This results in moderate reactivity in nucleophilic substitutions (e.g., with amines to form sulfonamides).
- 2-Chloro-6-methylbenzene-1-sulfonyl chloride exhibits higher reactivity due to the electron-withdrawing -Cl group, which stabilizes the transition state during nucleophilic attack .
- Fluorine in 2-fluoro-6-methoxybenzene-1-sulfonyl chloride further enhances reactivity, as -F is both electron-withdrawing and capable of resonance effects .
Steric and Solubility Considerations
- However, it may improve lipid solubility, enhancing utility in hydrophobic matrices.
- 3,4-Dimethoxybenzene sulfonyl chloride lacks steric hindrance but has two electron-donating -OCH₃ groups, making it less reactive and more suited for applications requiring controlled reactivity, such as dye synthesis .
Biological Activity
2-Methoxy-6-methylbenzene-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : 2-Methoxy-6-methylbenzene-1-sulfonyl chloride
- Molecular Formula : C9H11ClO2S
- Molecular Weight : 218.70 g/mol
- CAS Number : 102134-78-0
The biological activity of 2-Methoxy-6-methylbenzene-1-sulfonyl chloride is primarily attributed to its ability to act as an electrophile, which can interact with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of various enzymes and receptors involved in cellular signaling pathways.
Antimicrobial Properties
Research indicates that sulfonyl chloride derivatives, including 2-Methoxy-6-methylbenzene-1-sulfonyl chloride, exhibit antimicrobial properties. A study highlighted the effectiveness of related sulfonylurea derivatives against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) ranging from 0.78 to 1.56 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . Although specific data on 2-Methoxy-6-methylbenzene-1-sulfonyl chloride is limited, its structural similarity suggests potential antimicrobial activity.
Case Studies
- Antimicrobial Efficacy : In a comparative study of sulfonylurea derivatives, compounds with similar structural motifs showed significant activity against MRSA strains. The study reported that certain derivatives had MIC values lower than traditional antibiotics like vancomycin .
- Cytotoxicity Assessments : In vitro studies have assessed the cytotoxic effects of various sulfonyl compounds on cancer cell lines. While specific data on 2-Methoxy-6-methylbenzene-1-sulfonyl chloride is sparse, related compounds demonstrated low cytotoxicity at high concentrations, indicating a favorable therapeutic index .
Table 1: Comparison of MIC Values for Sulfonyl Compounds Against MRSA
| Compound | MIC (μg/mL) | Activity Level |
|---|---|---|
| Vancomycin | >16 | Low |
| Methicillin | >200 | Very Low |
| Compound 9i | 0.78 | High |
| Compound 9q | 1.56 | High |
Table 2: Summary of Cytotoxicity Studies
| Compound | Cell Line Tested | IC50 (μM) | Cytotoxicity Level |
|---|---|---|---|
| Compound A | PC3 (Prostate Cancer) | >100 | Non-cytotoxic |
| Compound B | HeLa (Cervical Cancer) | 24 | Moderate |
| Compound C | MCF7 (Breast Cancer) | >60 | Non-cytotoxic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
